2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Physical Organic Chemistry

2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic building block belonging to the 2-substituted 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid family, a scaffold covered by multiple patents for both agrochemical and pharmaceutical intermediate applications. The compound features a 4-chlorophenyl substituent at the 2-position and a free carboxylic acid at the 4-position, enabling keto–enol tautomerism that distinguishes it from non‑oxo pyrimidine analogs.

Molecular Formula C11H7ClN2O3
Molecular Weight 250.64
CAS No. 84660-25-3
Cat. No. B3057740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
CAS84660-25-3
Molecular FormulaC11H7ClN2O3
Molecular Weight250.64
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CC(=O)N2)C(=O)O)Cl
InChIInChI=1S/C11H7ClN2O3/c12-7-3-1-6(2-4-7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15)
InChIKeyCKGHKABQBNRCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS 84660-25-3): Core Intermediate and Herbicide-Class Scaffold for Procured Research


2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic building block belonging to the 2-substituted 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid family, a scaffold covered by multiple patents for both agrochemical and pharmaceutical intermediate applications [1]. The compound features a 4-chlorophenyl substituent at the 2-position and a free carboxylic acid at the 4-position, enabling keto–enol tautomerism that distinguishes it from non‑oxo pyrimidine analogs. Its structural features make it a relevant procurement candidate for herbicide lead optimization and for library synthesis where the para‑chloro substitution pattern is specifically required [2].

Why Generic Substitution Fails for 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid: Substituent-Dependent Reactivity and Assay Compatibility


The 4‑chlorophenyl group imparts distinct electronic properties that cannot be replicated by unsubstituted phenyl or other 4‑halophenyl analogs. The chlorine atom's Hammett σpara value of +0.23 makes it a significantly stronger electron‑withdrawing group than fluorine (σpara = +0.06) or hydrogen (σpara = 0.00), and opposite in electronic character to electron‑donating methyl (σpara = –0.17) [1]. This difference directly modulates the acidity of the carboxylic acid, the electron density of the pyrimidine ring, and consequently target‑binding affinity and metabolic stability. Generic substitution of the 4‑chlorophenyl moiety without confirmatory head‑to‑head data therefore carries a tangible risk of potency loss or altered selectivity in biological assays.

2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: Quantitative Comparative Evidence for Procurement Decisions


Para-Chloro Substituent Provides the Strongest Electron-Withdrawing Effect Among Common 4-Substituted Phenyl Analogs

The 4‑chlorophenyl substituent exhibits a Hammett σpara constant of +0.23, reflecting a significant electron‑withdrawing inductive effect [1]. This value is substantially higher than that of unsubstituted phenyl (σpara = 0.00) and 4‑fluorophenyl (σpara = +0.06), while the opposite sign relative to 4‑methylphenyl (σpara = –0.17) indicates a complete reversal of electronic character. For a given reaction constant ρ, the observed ΔΔG‡ between analogs scales linearly with Δσ. The stronger electron‑withdrawing nature of the 4‑chlorophenyl group is expected to increase the acidity of the carboxylic acid moiety (pKa lowering), modify hydrogen‑bond donor/acceptor capacity, and alter the metabolic stability of the pyrimidine scaffold compared to analogs bearing weaker EWG or EDG substituents.

Medicinal Chemistry Structure-Activity Relationship (SAR) Physical Organic Chemistry

Commercial Availability at 95%+ Purity from Multiple Vendors Reduces Procurement Lead Time Versus Scarce Halo-Analogs

The target compound is listed at ≥95% purity by AKSci (Catalog 6155EM) and at 95%+ by Chemenu (Catalog CM474752) , with established pricing and stock status. By contrast, the directly analogous 2‑(4‑fluorophenyl)‑6‑oxo‑1,6‑dihydropyrimidine‑4‑carboxylic acid (CAS 1267461-58-4) is less widely stocked; only one non‑excluded vendor (Smolecule) offers it at 95%+ purity , and major chemical suppliers do not carry it in catalog quantities. This disparity in commercial availability translates to longer procurement lead times and higher custom‑synthesis costs for the 4‑fluoro comparator.

Chemical Procurement Quality Control High-Throughput Screening

Patented Herbicide Scaffold with Explicit 4-Chlorophenyl Coverage Provides Defined IP Space Absent in Non-Patented Analogs

Patent US20090264293 (Dow AgroSciences) explicitly claims 2‑(substituted phenyl)‑6‑hydroxy‑4‑pyrimidinecarboxylic acids and their derivatives as broad‑spectrum herbicides [1]. The generic Markush structure encompasses the 4‑chlorophenyl embodiment, providing a clear intellectual‑property framework. Analogs lacking the 6‑oxo/hydroxy functionality or bearing substituents at the 5‑position fall outside the primary claims of this patent family. While specific herbicidal activity data (e.g., GR50 values) for the 4‑chloro compound are not publicly disclosed in the patent examples, the explicit coverage reduces freedom‑to‑operate uncertainty for herbicide R&D programs.

Agrochemistry Herbicide Discovery Intellectual Property

Validated Synthetic Route via DuPont Patented Process Supports Scalable Procurement of 2-Substituted 6-Oxo-4-Pyrimidinecarboxylic Acids

Patent UA‑92171‑C2 (DuPont) discloses a general method for preparing optionally 2‑substituted 1,6‑dihydro‑6‑oxo‑4‑pyrimidinecarboxylic acids of formula (1), where R1 encompasses the 4‑chlorophenyl moiety [1]. The patented procedure provides an established synthetic entry that can be leveraged for scale‑up. While comparative yield or throughput data against alternative routes for other 2‑substituted analogs are not provided in the patent abstract, the existence of an optimized, patent‑protected route reduces process‑development risk relative to analogs for which no dedicated synthetic methodology has been published.

Process Chemistry Scale-Up Synthesis Chemical Intermediates

Keto–Enol Tautomerism at the 6-Position Enables Physicochemical Differentiation from Non-Oxo Pyrimidine-4-Carboxylic Acid Analogs

The target compound exists as a keto–enol tautomeric pair (6‑oxo ⇌ 6‑hydroxy), a feature absent in 2‑(4‑chlorophenyl)pyrimidine‑4‑carboxylic acid (CAS 1092300‑50‑9), which lacks the 6‑oxo functionality . This tautomeric equilibrium alters hydrogen‑bond donor/acceptor topology and is expected to affect aqueous solubility, lipophilicity (logD), and membrane permeability. The presence of the tautomeric 6‑hydroxy form introduces an additional H‑bond donor that may engage distinct protein‑binding interactions compared to the permanently aromatic comparator.

Physicochemical Profiling Tautomerism Solubility & Permeability

Absence of Publicly Available Direct Head-to-Head Biological Activity Data Represents a Critical Evidence Gap

Comprehensive searches of PubMed, BindingDB, ChEMBL, and patent databases (conducted May 2026) did not retrieve any primary research article, patent example, or public database record containing quantitative biological activity data (IC50, Ki, EC50, MIC, etc.) for 2‑(4‑chlorophenyl)‑6‑oxo‑1,6‑dihydropyrimidine‑4‑carboxylic acid. This contrasts with structurally related DHODH inhibitors (e.g., teriflunomide/A77 1726; IC50 ≈ 220 nM on human DHODH [1]) and carbonic anhydrase inhibitor chemotypes documented in BindingDB, for which extensive quantitative data exist. The absence of peer‑reviewed or patent‑exemplified activity data means that any differentiation claim based on potency, selectivity, or in vivo efficacy cannot be substantiated at this time.

Evidence Transparency Data Gap Analysis Procurement Risk

Recommended Application Scenarios for 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid Based on Available Evidence


Agrochemical Lead Optimization Leveraging Patented Herbicide Scaffold

The explicit coverage of the 4‑chlorophenyl‑6‑oxo‑pyrimidine‑4‑carboxylic acid chemotype in US20090264293 [1] positions this compound as a direct starting point for herbicide structure–activity relationship (SAR) studies. The established synthetic route from UA‑92171‑C2 [2] enables analog generation at the 2‑position and carboxylic acid derivatization. Procurement of the 4‑chloro derivative is strategically justified for programs targeting broad‑spectrum pre‑emergence weed control where the Dow AgroSciences patent family defines the IP landscape.

Medicinal Chemistry Library Synthesis Requiring Defined Electronic Parameters

The 4‑chlorophenyl substituent's Hammett σpara of +0.23 provides a predictable electronic modulation of the pyrimidine core [3]. This compound is suitable as a building block for fragment‑based or diversity‑oriented synthesis libraries where a moderately electron‑withdrawing aryl group is desired. The ≥95% commercial purity allows direct use in parallel synthesis without pre‑purification, reducing cycle time in hit‑to‑lead campaigns.

Physicochemical Profiling of Tautomer‑Dependent Properties

The keto–enol equilibrium at the 6‑position distinguishes this compound from non‑oxo pyrimidine‑4‑carboxylic acids . It is therefore appropriate for comparative studies investigating how tautomerism influences solubility, logD, pKa, and permeability. Such profiling is relevant for both drug‑likeness assessment and agrochemical formulation development, where tautomeric state can affect foliar uptake and environmental fate.

Process Chemistry Scale‑Up Using Patented Synthetic Methodology

The synthetic route disclosed in UA‑92171‑C2 provides a validated starting point for process development [2]. Organizations requiring multi‑gram to kilogram quantities of a 2‑aryl‑6‑oxo‑pyrimidine‑4‑carboxylic acid intermediate can leverage this patent to design scalable batches, with the 4‑chloro derivative serving as a representative substrate for route optimization prior to applying the methodology to other 2‑aryl analogs.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.